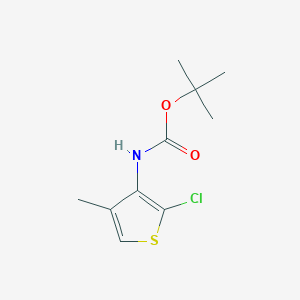

tert-Butyl (2-chloro-4-methylthiophen-3-yl)carbamate

Description

Properties

CAS No. |

1097629-79-2 |

|---|---|

Molecular Formula |

C10H14ClNO2S |

Molecular Weight |

247.74 g/mol |

IUPAC Name |

tert-butyl N-(2-chloro-4-methylthiophen-3-yl)carbamate |

InChI |

InChI=1S/C10H14ClNO2S/c1-6-5-15-8(11)7(6)12-9(13)14-10(2,3)4/h5H,1-4H3,(H,12,13) |

InChI Key |

DGJMWEQRGKCBHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1NC(=O)OC(C)(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material and General Strategy

The synthesis typically begins with (4-methyl-thiophen-3-yl)-carbamic acid tert-butyl ester, which contains the thiophene ring substituted with a methyl group and a carbamate-protected amino group. The key step involves selective chlorination at the 2-position of the thiophene ring to yield the 2-chloro derivative while maintaining the tert-butyl carbamate protecting group intact.

Chlorination Step

-

- The chlorination is performed using N-chlorosuccinimide (N-chlorosuccinimide, NCS) as the chlorinating agent.

- The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or n-butyl acetate.

- A hydrochloric acid solution in 2-propanol (isopropanol) is added catalytically.

- The reaction temperature is maintained at ambient or slightly controlled conditions.

-

- (4-methyl-thiophen-3-yl)-carbamic acid tert-butyl ester (e.g., 20 g, 93.8 mmol) is dissolved in n-butyl acetate.

- NCS (approximately equimolar) and a catalytic amount of HCl in 2-propanol are added.

- The mixture is stirred for about 3 hours.

- After completion, the reaction mixture is neutralized with sodium hydroxide and sodium hydrogensulfite to quench excess chlorine species.

- The organic phase is separated, washed, and dried.

Alternative Chlorination via Lithiation and Halogenation

-

- The starting tert-butyl carbamate ester is treated with n-butyllithium at low temperature (-78°C) under nitrogen atmosphere.

- After lithiation, hexachloroethane is added as a chlorinating agent.

- The reaction mixture is gradually warmed to room temperature over several hours.

-

- In a nitrogen-purged flask, (4-methyl-thiophen-3-yl)-carbamic acid tert-butyl ester is dissolved in THF and cooled to -78°C.

- n-Butyllithium is added slowly to generate the lithiated intermediate.

- Hexachloroethane is added to introduce the chlorine atom at the 2-position.

- The mixture is allowed to warm to room temperature over 10 hours.

- The reaction is quenched with saturated ammonium chloride solution.

- The organic layer is separated, dried, and purified by chromatography.

Deprotection to 3-Amino-2-chloro-4-methylthiophene Hydrochloride

- The tert-butyl carbamate protecting group can be removed by treatment with hydrogen chloride gas in solvents such as ethanol/ethyl acetate or isopropanol/n-butyl acetate.

- This step converts the carbamate ester into the corresponding amine hydrochloride salt.

- This intermediate is useful for further functionalization, such as coupling reactions or heterocyclic ring formation.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Starting material: (4-methyl-thiophen-3-yl)-carbamic acid tert-butyl ester | Prepared or commercially available | - | Precursor for chlorination |

| 2 | Chlorination with N-chlorosuccinimide (NCS) | NCS, HCl in 2-propanol, n-butyl acetate, RT, 3 h | ~51 | Selective chlorination at 2-position, mild conditions |

| 3 | Alternative chlorination via lithiation | n-Butyllithium (-78°C), hexachloroethane, THF | ~51 | Low temperature lithiation followed by halogenation |

| 4 | Deprotection of tert-butyl carbamate | HCl gas, ethanol/ethyl acetate or isopropanol/n-butyl acetate | - | Converts carbamate to amino hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl (2-chloro-4-methylthiophen-3-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the compound can lead to the formation of thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products:

Substitution: Formation of substituted thiophenes.

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of thiol derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (2-chloro-4-methylthiophen-3-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a protecting group for amines in peptide synthesis.

Biology: In biological research, the compound is used to study the effects of thiophene derivatives on biological systems. It is also used in the development of new pharmaceuticals due to its stability and reactivity.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are being explored for their antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a precursor for the synthesis of various specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloro-4-methylthiophen-3-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The key distinction between tert-butyl (2-chloro-4-methylthiophen-3-yl)carbamate and its analogs lies in the aromatic core and substituent patterns. Below is a comparative analysis of select analogs:

*Note: Molecular weight calculated based on formula.

Key Observations :

Spectroscopic and Crystallographic Data

- NMR Spectroscopy :

- Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of such compounds, as noted in .

Biological Activity

tert-Butyl (2-chloro-4-methylthiophen-3-yl)carbamate, with the CAS number 1097629-79-2, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 247.74 g/mol. The structure features a thiophene ring substituted with a chlorine atom and a methyl group, contributing to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| CAS No. | 1097629-79-2 |

| Molecular Formula | C10H14ClNO2S |

| Molecular Weight | 247.74 g/mol |

| IUPAC Name | tert-butyl N-(2-chloro-4-methylthiophen-3-yl)carbamate |

| InChI Key | DGJMWEQRGKCBHM-UHFFFAOYSA-N |

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is believed to act as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This characteristic is crucial in its potential applications in medicinal chemistry, particularly in the development of new drugs targeting various diseases.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Case Studies and Research Findings

Several studies have investigated compounds structurally similar to this compound:

- In Vitro Studies : Research has shown that similar compounds can inhibit β-secretase and acetylcholinesterase activities, which are critical in Alzheimer's disease pathology. For example, a study demonstrated that such compounds could prevent astrocyte cell death induced by Aβ 1-42 .

- Anti-inflammatory Activity : A series of carbamate derivatives were synthesized and tested for their anti-inflammatory properties using the carrageenan-induced rat paw edema model. Results showed significant inhibition percentages ranging from 39% to 54%, indicating potential for similar effects from this compound .

Q & A

Q. How can systematic SAR studies enhance therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.